4-Amino-5-fluoropyrimidin-2(5H)-one
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Overview
Description
5-Fluorocytosine: is a synthetic antifungal agent that was originally developed in 1957 as an antimetabolite. It is primarily used for the treatment of certain fungal infections, particularly those caused by Candida and Cryptococcus species . Unlike its closely related compound, 5-fluorouracil, 5-fluorocytosine does not exhibit antineoplastic activity but has found significant use in antifungal therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-fluorocytosine involves several steps:
Condensation Reaction: Methyl fluoroacetate undergoes a condensation reaction with ethyl formate.
Reaction with Urea: The product from the condensation reaction is then reacted with urea.
Chlorination Reaction: The intermediate undergoes chlorination with thionyl chloride.
Ammonolysis Reaction: The chlorinated product is subjected to ammonolysis using ammonium hydroxide.
Hydrolysis Reaction: Finally, the product is hydrolyzed with sulfuric acid to yield 5-fluorocytosine.
Industrial Production Methods: Industrial production methods aim to optimize yield, reduce pollution, and lower costs. One such method involves the use of methyl fluoroacetate and ethyl formate, followed by a series of reactions including chlorination, ammonolysis, and hydrolysis .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorocytosine undergoes various chemical reactions, including:
Oxidation: Conversion to 5-fluorouracil.
Reduction: Not commonly reported.
Substitution: Chlorination and ammonolysis reactions are key steps in its synthesis.
Common Reagents and Conditions:
Chlorination: Thionyl chloride.
Ammonolysis: Ammonium hydroxide.
Hydrolysis: Sulfuric acid.
Major Products:
5-Fluorouracil: A major product formed from the oxidation of 5-fluorocytosine.
Scientific Research Applications
Chemistry: 5-Fluorocytosine is used as a precursor in the synthesis of other fluorinated compounds, including 5-fluorouracil .
Biology: It is employed in studies on thymidine monophosphate biosynthesis and other metabolic pathways .
Medicine: 5-Fluorocytosine is used in combination with other antifungal agents, such as amphotericin B, to treat severe systemic mycoses like cryptococcosis and candidosis . It also plays a role in cancer research as part of combination therapies .
Industry: The compound is used in the production of other pharmaceuticals and as an intermediate in various chemical processes .
Mechanism of Action
5-Fluorocytosine exerts its antifungal effects by interfering with both deoxyribonucleic acid (DNA) and protein synthesis. It is transported into susceptible fungi by cytosine permease and then deaminated to 5-fluorouracil by cytosine deaminase . The absence of cytosine deaminase in mammalian cells allows selective effects on fungal cells . Following incorporation into DNA, 5-fluorouracil is converted to 5-fluorodeoxyuridylic acid monophosphate, which interferes with DNA synthesis .
Comparison with Similar Compounds
5-Fluorouracil: A closely related compound with antineoplastic activity.
Cytosine: The parent compound from which 5-fluorocytosine is derived.
Uniqueness: 5-Fluorocytosine is unique in its selective antifungal activity due to the presence of cytosine deaminase in fungal cells but not in mammalian cells . This selective toxicity makes it an effective antifungal agent with minimal effects on human cells .
Properties
Molecular Formula |
C4H4FN3O |
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Molecular Weight |
129.09 g/mol |
IUPAC Name |
4-amino-5-fluoro-5H-pyrimidin-2-one |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1-2H,(H2,6,8,9) |
InChI Key |
KXZWTXSSTDYZED-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N=C(C1F)N |
Origin of Product |
United States |
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